molecular formula C25H21BrFN3OS B5017693 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide

Cat. No.: B5017693
M. Wt: 510.4 g/mol
InChI Key: NHNRFTKZGPNFKO-UHFFFAOYSA-N
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Description

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that features a unique combination of pyrazole, thiazole, and phenyl groups

Properties

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3OS.BrH/c1-30-24-13-12-19(14-20(24)26)22-16-31-25(27-22)29-23(18-10-6-3-7-11-18)15-21(28-29)17-8-4-2-5-9-17;/h2-14,16,23H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNRFTKZGPNFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, thioamides, and fluoro-methoxy benzaldehydes. The key steps may involve:

    Cyclization reactions: to form the pyrazole and thiazole rings.

    Substitution reactions: to introduce the phenyl and fluoro-methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyrazole ring or the fluoro-methoxy phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems.

Medicine

Industry

    Materials Science: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazole: Lacks the fluoro-methoxy phenyl group.

    4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazole: Lacks the pyrazole and diphenyl groups.

Uniqueness

The unique combination of functional groups in 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole;hydrobromide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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